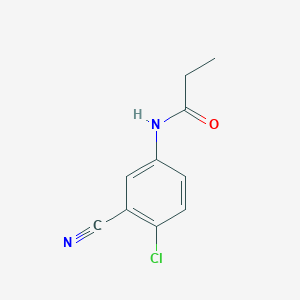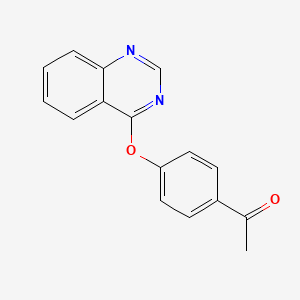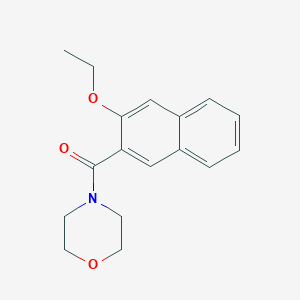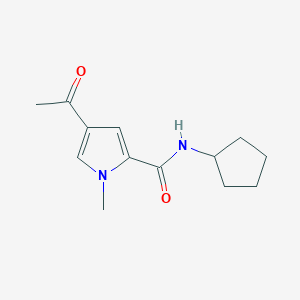
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide is complex and not fully understood. However, it is believed to work by binding to specific receptors in the brain and modulating the activity of various neurotransmitters. This compound has been shown to have both agonist and antagonist effects on different receptor subtypes, depending on the specific context and experimental conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide are diverse and depend on the specific experimental conditions and dosages used. This compound has been shown to affect a wide range of physiological processes, including motor activity, cognition, and mood regulation. It has also been shown to have potential therapeutic effects in several pathological conditions, including depression, anxiety, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems and receptor subtypes. This makes it a valuable tool for investigating the role of these systems in various physiological and pathological processes. However, there are also several limitations to using this compound, including its potential toxicity at high doses and its complex mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide. One area of focus could be on further elucidating the specific receptor subtypes and neurotransmitter systems that are modulated by this compound, as well as the downstream signaling pathways and physiological effects of these interactions. Another area of research could be on developing more selective and potent analogs of this compound, which could have greater therapeutic potential and fewer side effects. Finally, future research could also focus on investigating the potential clinical applications of this compound in treating various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of cyclopentanone with methylamine to form N-cyclopentylmethylketimine. This intermediate is then reacted with acetic anhydride to form 4-acetyl-N-cyclopentylmethylketimine, which is subsequently reduced with sodium borohydride to yield 4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been used in a variety of scientific research applications, including studies of neurotransmitter systems, ion channels, and receptor binding. This compound has been shown to modulate the activity of several important neurotransmitters, including dopamine, serotonin, and norepinephrine, and has been used to investigate the role of these neurotransmitters in various physiological and pathological processes.
Propiedades
IUPAC Name |
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)10-7-12(15(2)8-10)13(17)14-11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZWUNPDHUFWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-cyclopentyl-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

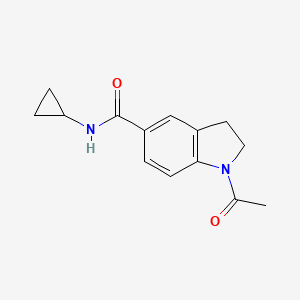
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)


![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)
